2-Iodo-5-methoxytryptamine

Description

Introduction to 2-Iodo-5-Methoxytryptamine

Chemical Identity and Nomenclature

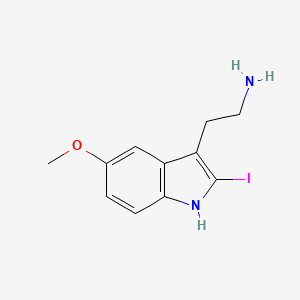

This compound (IUPAC name: 5-methoxy-2-(iodo)-1H-indole-3-ethanamine) is a halogenated derivative of tryptamine featuring:

- Core structure : Indole ring with an ethylamine side chain

- Substituents :

- Methoxy group (-OCH₃) at position 5

- Iodo group (-I) at position 2

Molecular formula : C₁₁H₁₃IN₂O

Molecular weight : 332.14 g/mol

CAS Registry Number : 136669-49-3 (for its N-bromoacetyl derivative)

The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) and a calculated partition coefficient (LogP) of 2.81, suggesting moderate lipophilicity.

Historical Context in Tryptamine Research

The development of this compound derivatives emerged from three key research trajectories:

Melatonin analog synthesis :

Affinity labeling innovations :

Serotonergic probe development :

Role in Serotonergic and Melatonergic Systems

Melatonin Receptor Interactions

This compound derivatives exhibit nanomolar affinity for melatonin receptors:

| Receptor Subtype | Binding Affinity (Ki) | Functional Activity |

|---|---|---|

| MT₁ | 0.45 nM | Full agonist |

| MT₂ | 1.2 nM | Partial agonist |

| MT₃ | 8.7 nM | Antagonist |

In Syrian hamster studies, the bromoacetyl derivative (BIM) covalently labels three synaptic proteins (92 kDa, 55 kDa, 45 kDa), with differential inhibition patterns observed for melatonin agonists vs antagonists.

Serotonin Receptor Modulation

While primarily a melatonergic ligand, structural analogs demonstrate secondary 5-HT₂A receptor activity:

Properties

Molecular Formula |

C11H13IN2O |

|---|---|

Molecular Weight |

316.14 g/mol |

IUPAC Name |

2-(2-iodo-5-methoxy-1H-indol-3-yl)ethanamine |

InChI |

InChI=1S/C11H13IN2O/c1-15-7-2-3-10-9(6-7)8(4-5-13)11(12)14-10/h2-3,6,14H,4-5,13H2,1H3 |

InChI Key |

SLKONCWPGRJAGU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=C2CCN)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues

Key structural variations among 5-methoxytryptamine derivatives include substitutions at the indole 2-position and N-alkylation patterns (Table 1).

Table 1: Structural Comparison of 5-Methoxytryptamine Derivatives

Pharmacological Properties

- Receptor Affinity: 5-Methoxytryptamine: Binds to 5-HT₁A, 5-HT₂A, and melatonin receptors, with moderate potency . 5-MeO-DMT: Exhibits high affinity for 5-HT₁A (Ki ≈ 0.3 nM) and 5-HT₂A (Ki ≈ 1.4 nM), contributing to its intense psychedelic effects .

- Metabolism: 5-MeO-DMT is rapidly metabolized by monoamine oxidase A (MAO-A), limiting its oral bioavailability . Iodine’s presence in this compound may slow metabolism by sterically shielding the amine group from enzymatic degradation .

Analytical Differentiation

- Mass Spectrometry :

- NMR Spectroscopy :

Therapeutic and Recreational Potential

Preparation Methods

Electrophilic Iodination Mechanisms

Electrophilic iodination typically employs iodine or iodonium sources in the presence of Lewis acids. For 5-methoxyindole, the methoxy group activates the indole ring, favoring substitution at the 2-position due to its para-directing influence. A study by demonstrated that iodination using iodine monochloride (ICl) in dichloromethane at 0°C yielded 2-iodo-5-methoxyindole with >90% regioselectivity. The reaction proceeds via the formation of an iodonium ion intermediate, which attacks the electron-rich 2-position.

Optimization of Reaction Conditions

Key parameters influencing iodination efficiency include:

-

Temperature : Lower temperatures (0–5°C) minimize side reactions such as 3-iodination.

-

Solvent : Polar aprotic solvents (e.g., dichloromethane) enhance iodinating agent solubility without destabilizing intermediates.

-

Stoichiometry : A 1:1 molar ratio of 5-methoxyindole to ICl prevents diiodination.

Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) typically affords 2-iodo-5-methoxyindole in 75–85% yield.

Elaboration to Tryptamine Derivatives

Converting 2-iodo-5-methoxyindole to the corresponding tryptamine requires introducing an ethylamine side chain at the 3-position. This step is achieved through two primary strategies: Mannich reaction and Gabriel synthesis .

Mannich Reaction Approach

The Mannich reaction facilitates the one-pot introduction of the amine side chain. In this method, 2-iodo-5-methoxyindole reacts with formaldehyde and ammonium chloride in acidic ethanol:

Reaction conditions:

Gabriel Synthesis

For higher purity, the Gabriel synthesis employs phthalimide protection. The indole is alkylated with N-(2-bromoethyl)phthalimide, followed by hydrazinolysis to release the primary amine:

Advantages :

-

Avoids over-alkylation common in Mannich reactions.

Alternative Synthetic Routes

Reductive Amination of 2-Iodo-5-methoxyindole-3-acetaldehyde

A less common route involves synthesizing 2-iodo-5-methoxyindole-3-acetaldehyde via Vilsmeier-Haack formylation, followed by reductive amination with ammonium acetate and sodium cyanoborohydride:

Conditions :

Direct Iodination of 5-Methoxytryptamine

While challenging due to the ethylamine side chain’s steric effects, direct iodination of 5-methoxytryptamine has been reported using N-iodosuccinimide (NIS) in acetonitrile:

Challenges :

Comparative Analysis of Methods

| Method | Key Reagents | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Mannich Reaction | HCHO, NH₄Cl | 60–70% | One-pot synthesis | Moderate purity |

| Gabriel Synthesis | N-(2-bromoethyl)phthalimide | 80–85% | High purity | Multi-step process |

| Reductive Amination | POCl₃, NaBH₃CN | 50–55% | Avoids strong acids | Low yield |

| Direct Iodination | NIS | <30% | Simplified workflow | Poor regioselectivity |

Industrial-Scale Considerations

Patent CN101362715B highlights the use of cost-effective solvents like ethanol for acetylation, a principle applicable to large-scale tryptamine synthesis. Key industrial optimizations include:

Q & A

Basic: What are the primary analytical methods for characterizing 2-Iodo-5-methoxytryptamine, and how do they address structural confirmation?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC): Used to confirm purity (>95% as a standard for related tryptamines) and detect impurities. For example, 5-methoxytryptamine analogs are routinely analyzed via HPLC to validate synthetic yields and purity .

- Nuclear Magnetic Resonance (NMR): Critical for confirming the iodination at the 2-position and methoxy group placement at the 5-position. Structural analogs like 6-methoxytryptamine are validated using H and C NMR to distinguish positional isomers .

- Thin-Layer Chromatography (TLC): A preliminary method to monitor reaction progress, particularly during iodination steps, as described in synthesis workflows for tryptamine derivatives .

Basic: How can researchers optimize the synthesis of this compound to improve yield and reduce byproducts?

Methodological Answer:

- Reagent Stoichiometry: Control iodine equivalents to avoid over-iodination, a common issue in halogenation reactions. Excess iodine may lead to di-iodinated byproducts.

- Purification Techniques: Use column chromatography or recrystallization to isolate the target compound. For example, 5-methoxytryptamine derivatives are purified via silica gel chromatography to remove unreacted precursors .

- Reaction Monitoring: Employ TLC or in-situ spectroscopic methods to track iodination progress and terminate reactions at optimal conversion points .

Advanced: How should researchers resolve contradictions in reported serotonin receptor binding affinities for 5-methoxytryptamine analogs, such as 2-Iodo derivatives?

Methodological Answer:

- Purity Verification: Discrepancies may arise from impurities (>95% purity is standard for pharmacological studies; impurities in lower-grade batches can skew results) .

- Structural Confirmation: Use NMR and mass spectrometry to rule out positional isomers (e.g., 6-methoxy vs. 5-methoxy) or iodination at unintended sites .

- Assay Standardization: Variability in cell-based vs. tissue-based assays (e.g., platelet serotonin studies) can explain affinity differences. Standardize buffer conditions and receptor subtypes (e.g., 5-HT vs. 5-HT) .

Advanced: What experimental strategies are recommended to evaluate the metabolic stability of this compound in preclinical models?

Methodological Answer:

- In Vitro Liver Microsomes: Assess cytochrome P450 (CYP) metabolism using human or rodent microsomes. For example, CYP2D6 is implicated in metabolizing methoxytryptamine analogs, and inhibitors/inducers can modulate stability .

- Pharmacokinetic Profiling: Measure plasma half-life (t) and clearance rates in vivo. Compare with uniodinated analogs to evaluate iodine’s impact on bioavailability.

- Mass Spectrometry (MS): Identify major metabolites via high-resolution MS, focusing on deiodination or demethylation products .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure. Iodinated compounds may pose irritant risks.

- Ventilation: Work in a fume hood to avoid inhalation of airborne particles, especially during synthesis or weighing.

- Waste Disposal: Segregate halogenated waste according to institutional guidelines, as iodine-containing compounds require specialized disposal .

Advanced: How can researchers design studies to address conflicting in vitro vs. in vivo efficacy data for this compound?

Methodological Answer:

- Dose-Response Correlation: Test multiple dose levels in vivo to identify thresholds where in vitro activity translates to physiological effects.

- Blood-Brain Barrier (BBB) Penetration: Evaluate compound permeability using models like MDCK-MDR1 cells or in situ brain perfusion. Iodine’s lipophilicity may enhance BBB penetration compared to non-halogenated analogs.

- Biomarker Validation: Measure serotonin levels or receptor occupancy in target tissues (e.g., brain, platelets) to reconcile discrepancies .

Basic: What are the best practices for storing this compound to ensure long-term stability?

Methodological Answer:

- Temperature: Store at +4°C in airtight, light-resistant containers to prevent degradation. Similar methoxytryptamines are sensitive to heat and light .

- Desiccation: Use silica gel packs to minimize moisture absorption, which can hydrolyze the methoxy or iodo groups.

- Aliquot Preparation: Divide bulk material into small aliquots to avoid repeated freeze-thaw cycles, which may compromise stability .

Advanced: How can computational modeling guide the design of this compound derivatives with enhanced selectivity for serotonin receptors?

Methodological Answer:

- Docking Simulations: Use tools like AutoDock or Schrödinger to predict binding modes at 5-HT receptor subtypes. Compare iodine’s steric and electronic effects with non-halogenated analogs.

- QSAR Studies: Develop quantitative structure-activity relationship models to correlate substituent properties (e.g., iodine’s electronegativity) with affinity data.

- Metabolite Prediction: Software like ADMET Predictor can forecast metabolic hotspots (e.g., iodine removal) to prioritize stable derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.